Silane, (1-cyclohexen-1-yloxy)trimethyl-
Overview
Description
1-(Trimethylsiloxy)cyclohexene undergoes Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).
Scientific Research Applications
Synthesis of Carboxamides
Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is effectively employed as a dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines, yielding secondary or tertiary alkyl substituted ones without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).
Organosilicon Precursors for Chemical Vapor Deposition
Organosilicon compounds like trimethyl(cyclohexyl)silane Me3SiC6H11 are synthesized, purified, and identified for their thermal stability and volatility, making them suitable for chemical vapor deposition processes (Ermakova et al., 2016).
Synthesis of β-trifluoromethylstyrenes
(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, exhibiting moderate to good yields (Omote et al., 2012).
Organic Chemistry Applications
3-(Trimethylsilyl)-1,4-cyclohexadiene is used as a building block for the synthesis of cyclitols, as an allylation reagent, and as a silane transfer reagent in organic chemistry (Simonneau & Oestreich, 2016).
Synthesis of Functionalized Benzosiloles
Trimethylstannyllithium promotes cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, enabling the modular synthesis of functionalized benzosiloles for electronic materials (Ilies et al., 2008).
Electrolyte Solvents for Li-ion Batteries
Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane are synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).
Photopatternable Monolayers
Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds are used for the covalent assembly of siloxane-based photopatternable monolayers, useful in generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).
Silylation of Surfaces
Organofunctional silanes, including trimethoxyalkyl and trialkylmethoxy silanes, are used for bonding plastic substrates to PDMS membranes, enhancing the hydrophobicity and activity in applications like microfluidics (Lee & Ram, 2009).
Safety and Hazards
Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various complex compounds, including natural products .
Mode of Action
The compound undergoes a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (cyclohex-1-en-1-yloxy)trimethylsilane. For instance, it is sensitive to moisture and should be stored in a dry environment at 2-8°C . Its reactivity may also be influenced by the presence of other chemicals in its environment.
Properties
IUPAC Name |
cyclohexen-1-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMOANGDSSPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064441 | |
Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6651-36-1 | |
Record name | 1-(Trimethylsiloxy)cyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(trimethylsilyloxy)cyclohexene function in organic synthesis?
A1: 1-(Trimethylsilyloxy)cyclohexene acts as a nucleophilic equivalent of cyclohexanone in various organic reactions. It readily reacts with electrophiles, with the trimethylsilyl group subsequently being eliminated to form a new carbon-carbon bond. This property makes it valuable in reactions like Mukaiyama aldol reactions [, , ], Michael additions [, ], and reactions with selenium-stabilized allylic carbocations [, ].
Q2: Can you provide examples of reactions where 1-(trimethylsilyloxy)cyclohexene exhibits distinct stereochemical outcomes?
A2: Interestingly, 1-(trimethylsilyloxy)cyclohexene displays contrasting stereochemical behavior depending on the reaction conditions. In the presence of dichloro(diisopropoxy)titanium, it reacts with β-nitrostyrenes to yield predominantly the l-configured aryl(nitroethyl)-substituted cyclohexanones (ul-combination) [, ]. Conversely, typical enolate or enamine chemistry with cyclohexanone favors the opposite diastereomer.
Q3: Beyond its role in Mukaiyama aldol and Michael addition reactions, what other synthetic applications does 1-(trimethylsilyloxy)cyclohexene have?
A3: 1-(Trimethylsilyloxy)cyclohexene is a versatile reagent in organic synthesis. It has been successfully employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates . This allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity, highlighting its potential in polymer chemistry.
Q4: Are there any specific spectroscopic data available for characterizing 1-(trimethylsilyloxy)cyclohexene?
A4: While the provided abstracts do not detail specific spectroscopic data for 1-(trimethylsilyloxy)cyclohexene, its characterization would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's structure, functional groups, and molecular weight.
Q5: What is known about the stability of 1-(trimethylsilyloxy)cyclohexene?
A5: Although specific stability data is not provided in the abstracts, 1-(trimethylsilyloxy)cyclohexene is generally handled under anhydrous conditions. This suggests sensitivity to moisture, potentially leading to hydrolysis back to cyclohexanone and trimethylsilanol. Storage under inert atmosphere and low temperatures is likely recommended.
Q6: Are there any studies exploring the trifluoromethylthiolation of 1-(trimethylsilyloxy)cyclohexene?
A6: Yes, research has shown that reacting 1-(trimethylsilyloxy)cyclohexene with trifluoromethylsulfenyl chloride successfully yields trifluoromethylthiolated carbonyl derivatives . This reaction pathway highlights the potential for introducing fluorine-containing groups into cyclic ketone systems using 1-(trimethylsilyloxy)cyclohexene as a starting material.
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